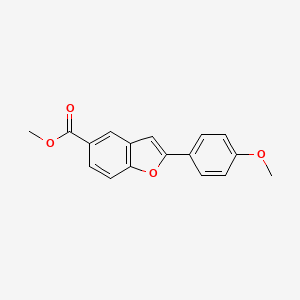
Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate
Descripción general
Descripción
“Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate” is a compound that contains a benzofuran ring. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives have been used in various chemical reactions. For instance, a benzofuran derivative was transformed into another compound upon formylation using n-BuLi/ N-formylpiperidine .Aplicaciones Científicas De Investigación
- Benzofuran derivatives have emerged as promising scaffolds for antimicrobial agents . The compound’s benzofuran moiety, along with its substituents, may contribute to antibacterial, antifungal, and antitubercular activities. Researchers can explore its potential as a novel antimicrobial agent.
- Heterocycles , including the 1,2,3-triazole moiety found in this compound, play a pivotal role in drug design. By modifying heterocyclic fragments, pharmacological properties such as polarity, lipophilicity, and hydrogen bonding capacity can be optimized . Investigating its impact on drug effectiveness could yield valuable insights.
- Benzofurans, especially those with various substituents at the C-2 position, are naturally occurring compounds with diverse biological activities. They have potential applications in treating cardiac arrhythmias and other ailments . Researchers might explore its effects on cardiac ion channels and rhythm regulation.
- The compound’s structure suggests potential photochromic behavior. Researchers could investigate its photochromism and fluorescence properties, especially if it exhibits reversible color changes upon light exposure . Applications could range from optical devices to sensors.
- Hydrazide and hydrazone derivatives, including this compound, display a wide range of biological properties. These include antibacterial, anticancer, anti-inflammatory, and antiviral activities . Researchers can explore its specific mechanisms of action and potential therapeutic applications.
- The synthesis of this compound involves condensation reactions between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran. Researchers interested in synthetic methodologies could investigate its reaction mechanisms, optimization, and scalability .
Antimicrobial Agents
Drug Design and Heterocyclic Moieties
Cardiac Arrhythmia Treatment
Photochromic Properties
Hydrazide and Hydrazone Derivatives
Synthetic Methodology Development
Mecanismo De Acción
Target of Action
Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate is a benzofuran derivative. Benzofuran and its derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial activity . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Direcciones Futuras
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “Methyl 2-(4-methoxyphenyl)benzofuran-5-carboxylate” and similar compounds could have potential applications in the development of new therapeutic agents.
Propiedades
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-14-6-3-11(4-7-14)16-10-13-9-12(17(18)20-2)5-8-15(13)21-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBFLMBYRWQZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

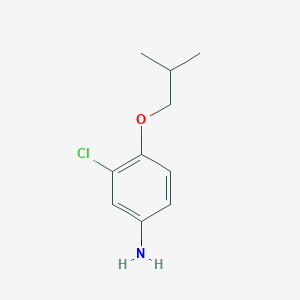

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)
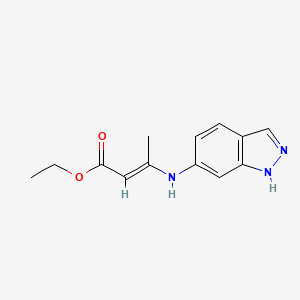

![2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3144341.png)




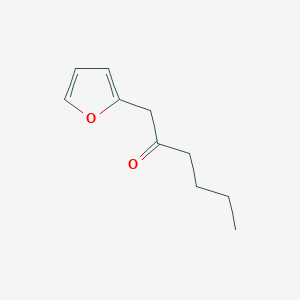
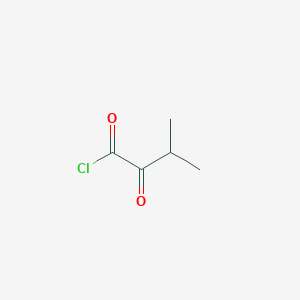
![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)
